molecular formula C9H5F4NO B1405346 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile CAS No. 1373920-99-0

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B1405346
CAS No.: 1373920-99-0
M. Wt: 219.14 g/mol
InChI Key: NBCGJZRRXIWVLY-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzonitrile core

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been used as a reagent in the synthesis of cholesteryl ester transfer protein inhibitors, which are involved in the treatment of high cholesterol The compound’s interactions with cholesteryl ester transfer protein suggest that it may influence lipid metabolism and transport

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting cholesteryl ester transfer protein can lead to changes in lipid metabolism, which in turn can impact cell membrane composition and function . Additionally, the presence of fluorine and trifluoromethyl groups in the compound may enhance its ability to interact with cellular proteins and enzymes, potentially leading to alterations in cellular signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with the active sites of enzymes, potentially inhibiting or activating their functions. For instance, its interaction with cholesteryl ester transfer protein involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the transfer of cholesteryl esters between lipoproteins This inhibition can lead to changes in lipid levels and distribution within the body

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in lipid metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of cholesteryl ester transfer protein and subsequent reduction in cholesterol levels . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic pathways. Threshold effects may be observed, where a specific dosage level is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism and transport. The compound interacts with enzymes such as cholesteryl ester transfer protein, influencing the transfer of cholesteryl esters between lipoproteins . Additionally, the compound may affect other metabolic pathways by interacting with enzymes involved in lipid synthesis and degradation. The presence of fluorine and trifluoromethyl groups in the compound may enhance its stability and reactivity within these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transporters involved in lipid metabolism may facilitate the movement of the compound within cells, while binding proteins may influence its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cholesteryl ester transfer protein suggests that it may localize to lipid droplets or other lipid-rich organelles . The compound’s localization within these compartments can influence its ability to interact with enzymes and other biomolecules, thereby affecting its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) under an inert atmosphere . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield methoxy-substituted derivatives, while oxidation can produce carboxylic acids or ketones .

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCGJZRRXIWVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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